Nvp-sra880
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nvp-sra880 is a non-peptide antagonist of the somatostatin receptor subtype 1 (sst1). It is known for its selective binding affinity to the sst1 receptor, with significantly lower affinity for other somatostatin receptor subtypes and a range of neurotransmitter receptors . This compound has been studied for its potential therapeutic applications, particularly in modulating the release of endogenous somatostatin and its effects on various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nvp-sra880 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, with careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Nvp-sra880 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Nvp-sra880 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of somatostatin receptors.
Mechanism of Action
Nvp-sra880 exerts its effects by selectively binding to the somatostatin receptor subtype 1 (sst1). This binding inhibits the receptor’s activity, leading to a modulation of downstream signaling pathways. The compound affects the release of endogenous somatostatin, which in turn influences various physiological processes, including hormone secretion and neurotransmission . The molecular targets and pathways involved include G protein-coupled receptor signaling and cyclic adenosine monophosphate (cAMP) modulation .
Comparison with Similar Compounds
Similar Compounds
SRA880 malonate: Another form of Nvp-sra880 with similar properties and applications.
ACQ090: A selective antagonist for the somatostatin receptor subtype 3 (sst3).
β peptide agonists: Selective for somatostatin receptor subtype 4 (sst4).
Uniqueness
This compound is unique due to its high selectivity for the sst1 receptor, which makes it a valuable tool for studying the specific functions of this receptor subtype. Its ability to modulate endogenous somatostatin release and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C29H36N4O8 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid |
InChI |
InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1 |
InChI Key |
ACSWUHCQQFGYBZ-GIEJAJRFSA-N |
SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
Canonical SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
Synonyms |
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.